

Technical Guide: (4-Chlorophenyl)(pyridin-2-yl)methylamine

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Compound of Interest

Compound Name: [(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine

CAS No.: 1179268-16-6

Cat. No.: B1487612

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Executive Summary

(4-Chlorophenyl)(pyridin-2-yl)methylamine is a diarylmethylamine scaffold serving as a bioisostere to the diarylmethyl ether and thioether moieties found in second-generation antihistamines (e.g., Bepotastine, Carbinoxamine). While the alcohol derivative (CAS 27652-89-7) is the dominant commercial intermediate, the primary amine variant is a critical "chiral building block" for generating diversity in fragment-based drug discovery (FBDD).

This guide addresses the primary amine specifically, distinguishing it from its isomers and providing validated synthetic protocols from commercially available precursors.

Chemical Identity & Profile

Nomenclature & Identifiers

- IUPAC Name: 1-(4-Chlorophenyl)-1-(pyridin-2-yl)methanamine
- Common Names:
 - Amino-4-chlorobenzylpyridine; (4-Chlorophenyl)(pyridin-2-yl)methylamine
- Molecular Formula:

[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Molecular Weight: 218.68 g/mol [\[2\]](#)
- Chirality: Contains one stereocenter at the benzylic position. Exists as (R)- and (S)- enantiomers.

Critical CAS Number Distinctions

Researchers must exercise caution to avoid confounding this compound with its structural isomers or derivatives:

Compound	CAS Number	Structure Description	Role
Target Amine	Not Widely Listed*	Py-CH()-PhCl	Primary Amine Scaffold
Ketone Precursor	6318-51-0	Py-C(=O)-PhCl	Synthetic Starting Material
Alcohol Precursor	27652-89-7	Py-CH(OH)-PhCl	Carbinoxamine Intermediate
Secondary Amine	27048-28-8	Py- -NH-PhCl	Isomer (N-linked)
4-Pyridyl Isomer	1185689-68-2	(4-Py)-CH()-PhCl	Regioisomer

*Note: The free base primary amine is often synthesized in situ or isolated as a hydrochloride salt (e.g., Compound 1c in literature) rather than purchased directly.

Synthetic Methodologies

Two primary routes exist for accessing the target amine: Reductive Amination (from the ketone) and Nucleophilic Substitution (from the alcohol).

Route A: Reductive Amination (Preferred for Scale)

This route utilizes (4-Chlorophenyl)(pyridin-2-yl)methanone (CAS 6318-51-0) as the starting material. It avoids the handling of azides required in Route B.

Step 1: Oxime Formation

- Reagents: Ketone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (NaOAc, 2.0 eq).
- Solvent: Ethanol/Water (3:1).
- Protocol:
 - Dissolve ketone in EtOH. Add aqueous solution of hydroxylamine hydrochloride and NaOAc.
 - Reflux for 4–6 hours (monitor by TLC for disappearance of ketone).
 - Cool, remove ethanol under vacuum. Extract with ethyl acetate.
 - Yield: ~85–90% of the Oxime intermediate.

Step 2: Reduction to Primary Amine

- Reagents: Zinc dust (excess), Glacial Acetic Acid (AcOH).
- Protocol:
 - Dissolve Oxime in AcOH.
 - Add Zn dust portion-wise at room temperature (exothermic reaction).
 - Stir at room temperature for 12 hours.
 - Filter off Zn residues. Basify filtrate with NaOH.

(pH > 10).

- Extract with Dichloromethane (DCM). Dry over

.

- Purification: Convert to HCl salt using

in Dioxane for stability.

Route B: Azidation (Stereo-inversion Potential)

This route uses (4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 27652-89-7).

- Activation: Convert alcohol to Mesylate (MsCl/TEA) or Chloride (

).

- Substitution: React with Sodium Azide (

) in DMF at

to form the Azide.

- Reduction: Staudinger reduction (

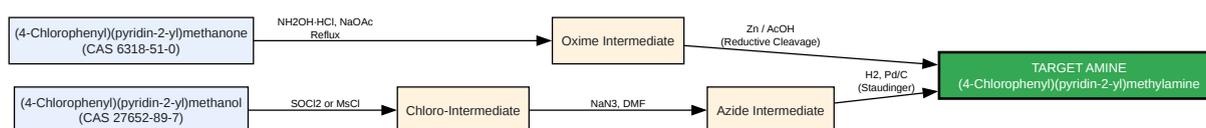
,

) or Hydrogenation (

,

) yields the amine.

Visualization: Synthetic Workflows



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Figure 1: Retrosynthetic analysis showing the two primary pathways to the target amine from commercially available precursors.[4]

Medicinal Chemistry Applications

Bioisosteric Replacement

The (4-chlorophenyl)(pyridin-2-yl)methyl moiety is a "privileged structure" in antihistamines.

- Ether Linker (-O-): Found in Carbinoxamine, Bepotastine.
- Amine Linker (-NH-): The target compound. Replacing the oxygen with nitrogen introduces a hydrogen bond donor (HBD) and alters the pKa, potentially improving blood-brain barrier (BBB) penetration or selectivity for H1 receptors.

Chiral Resolution

The pharmacological activity of this scaffold is highly stereodependent.

- Resolution Agent: Tartaric acid or Dibenzoyl-L-tartaric acid is commonly used to resolve the racemic amine into its (S)- and (R)-enantiomers.
- Significance: The (S)-enantiomer of the related ether (Bepotastine) is the active pharmaceutical ingredient (API). Accessing the enantiopure amine allows for the synthesis of chiral amide analogs.

Analytical Characterization

To validate the synthesis of the target amine (free base), compare against these predicted spectral data:

Technique	Expected Signal Characteristics
¹ H NMR (CDCl ₃)	8.5 (d, 1H, Py-H), 5.2 (s, 1H, CH-NH ₂), 1.8 (bs, 2H, NH ₂). Aromatic signals: 7.0–7.8 ppm.
¹³ C NMR	Benzylic Carbon (CH-NH ₂) typically appears at 58–62 ppm.
Mass Spec (ESI)	m/z. Characteristic isotopic pattern for Chlorine (ratio 3:1).

References

- Synthesis of Pyridinyl-Methylamine Derivatives
 - Title: Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
 - Source: Der Pharma Chemica, 2011, 3(4): 203-209.
 - Note: Describes the Zn/AcOH reduction of the oxime (Compound 1c).
- Ketone Precursor Data
 - Title: (4-Chlorophenyl)(pyridin-2-yl)methanone Product Page.[\[5\]\[6\]\[7\]\[8\]\[9\]](#)
 - Source: Sigma-Aldrich / Merck.
 - CAS: 6318-51-0.[\[5\]\[6\]\[8\]\[9\]\[10\]](#)
- Alcohol Precursor & Bepotastine Synthesis
 - Title: Process for preparing 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine.[\[4\]](#)
 - Source: Google P
 - CAS: 27652-89-7.

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